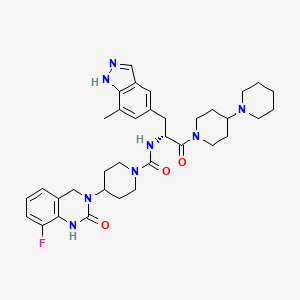
Bmx-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bmx-IN-1 is a selective, irreversible inhibitor of bone marrow tyrosine kinase on chromosome X (BMX) that targets Cys 496 in the BMX ATP binding domain . It also targets the related Bruton’s tyrosine kinase (BTK) with an IC50 value of 10.4 nM, but is more than 47-656-fold less potent for inhibition of Blk, JAK3, EGFR, Itk, or Tec activity .
Molecular Structure Analysis
The molecular formula of this compound is C29H24N4O4S . The exact mass is 524.15 . The chemical name is N-[5-[9-[4-(methanesulfonamido)phenyl]-2-oxobenzo[h][1,6]naphthyridin-1-yl]-2-methylphenyl]prop-2-enamide .Chemical Reactions Analysis
This compound is a selective, irreversible inhibitor that targets Cys496 in the BMX ATP binding domain . It also targets the related Bruton’s tyrosine kinase (BTK) with an IC50 value of 10.4 nM .Physical and Chemical Properties Analysis
The molecular weight of this compound is 524.59 . It is soluble in DMF at 10 mg/mL and in DMSO at 8.33 mg/mL . The storage conditions for the powder are -20°C for 3 years and 4°C for 2 years .Wissenschaftliche Forschungsanwendungen
Prostata-Krebsforschung
Bmx-IN-1 wurde in der Erforschung von Prostatakrebs eingesetzt. Die Tec-Familie der Nicht-Rezeptor-Tyrosinkinase BMX wird stromabwärts von PI3K aktiviert und wurde in die Regulation mehrerer Pfade und in die Entwicklung von Krebsarten, einschließlich Prostatakrebs, verwickelt {svg_1}. Die Hemmung von BMX mit this compound verbesserte die Reaktion auf die Kastration in einem Xenograft-Modell für Prostatakrebs deutlich {svg_2}.
Entzündungsforschung
This compound wurde in der Entzündungsforschung eingesetzt. BMX, ein Mitglied der Tec-Familie von Kinasen, wurde als eine wichtige Rolle bei Entzündungen gefunden {svg_3}. Ein selektiver BMX-Inhibitor, this compound, wurde synthetisiert und in der Forschung verwendet, um die BMX-Autophosphorylierung zu hemmen {svg_4}.
Forschung an hämatopoetischen Zellen
BMX wird in hämatopoetischen Zellen der myeloischen Linie wie Granulozyten und Monozyten exprimiert {svg_5}. This compound könnte als BMX-Inhibitor möglicherweise in der Untersuchung dieser Zellen und ihrer Funktionen verwendet werden {svg_6}.
Forschung am Herzendothel
BMX wird auch in bestimmten normalen somatischen Zellen wie dem Herzendothel als Reaktion auf Ischämie und Drucküberlastung exprimiert {svg_7}. This compound könnte in der Forschung im Zusammenhang mit diesen Bedingungen verwendet werden {svg_8}.
Glioblastomforschung
Die BMX-Expression wurde auch in Glioblastom-Krebsstammzellen nachgewiesen {svg_9}. This compound könnte in der Untersuchung von Glioblastomen und möglicherweise bei der Entwicklung von Behandlungen verwendet werden {svg_10}.
Zervixkarzinomforschung
In der Zervixkarzinomforschung zeigt die BMX-Expression einen allmählich ansteigenden Trend vom normalen Zervixgewebe über Zervixkarzinom in situ bis hin zu invasivem Zervixkarzinomgewebe {svg_11}. This compound, ein potenter und irreversibler BMX-Kinase-Inhibitor, hemmte die Expression von BMX, und die Zellproliferation wurde signifikant verringert {svg_12}.
Wirkmechanismus
Target of Action
Bmx-IN-1 is a selective, irreversible inhibitor of the bone marrow tyrosine kinase on chromosome X (BMX) that targets Cys496 in the BMX ATP binding domain . BMX is a member of the Tec family of non-receptor tyrosine kinases, which play critical roles in the biology of lymphocytes and other cell lineages derived from the bone marrow . BMX is primarily expressed in arterial endothelial cells and myeloid hematopoietic cells . It has been reported to participate in tumor growth .
Mode of Action
This compound interacts with its target, BMX, by binding to the Cys496 in the ATP binding domain of BMX . This interaction inhibits the kinase activity of BMX, thereby suppressing its function . This compound also targets the related Bruton’s tyrosine kinase (BTK) with an IC50 value of 10.4 nM, but is more than 47-656-fold less potent against Blk, JAK3, EGFR, Itk, or Tec activity .
Biochemical Pathways
BMX has been implicated in various pathophysiological processes, including the regulation of ischemia-mediated arterial generation and lymphangiogenesis . It is also involved in the PI3K/AKT/mTOR and STAT3 signaling pathways . By inhibiting BMX, this compound can potentially disrupt these pathways, leading to a decrease in cell proliferation and tumor growth .
Pharmacokinetics
It’s known that this compound is a potent inhibitor with an ic50 of 8 nm for bmx , suggesting that it has a high binding affinity and could potentially have good bioavailability
Result of Action
By inhibiting BMX, this compound can significantly decrease cell proliferation . For instance, in prostate cancer cell lines, low doses of this compound treatment inhibited the proliferation of Tel-BMX-transformed Ba/F3 cells . Moreover, this compound can induce cell cycle arrest at the G0/G1 phase and promote apoptosis in certain cell lines .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the expression of BMX, the target of this compound, can vary depending on the type of cells and tissues . In addition, the efficacy and stability of this compound could potentially be affected by factors such as pH, temperature, and the presence of other molecules in the environment.
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Bmx-IN-1 plays a significant role in biochemical reactions. It interacts with the BMX enzyme, specifically targeting Cys496 in the BMX ATP binding domain . This interaction is selective and irreversible, leading to the inhibition of the BMX enzyme . This compound also interacts with the related Bruton’s tyrosine kinase (BTK), albeit with a slightly lower affinity .
Cellular Effects
This compound has been shown to have profound effects on various types of cells and cellular processes. It influences cell function by inhibiting the BMX enzyme, which plays a role in cell differentiation, motility, and survival . This inhibition can impact cell signaling pathways, gene expression, and cellular metabolism . For instance, in prostate cancer cells, this compound has been found to suppress cell growth .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the BMX ATP binding domain at Cys496 . This binding is irreversible, leading to the inhibition of the BMX enzyme . The inhibited BMX enzyme is then unable to participate in its usual signaling pathways, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, this compound continues to exert its inhibitory effects on the BMX enzyme
Metabolic Pathways
This compound is involved in the metabolic pathway of the BMX enzyme. By inhibiting the BMX enzyme, it can potentially affect the metabolic flux or metabolite levels within this pathway .
Eigenschaften
IUPAC Name |
N-[5-[9-[4-(methanesulfonamido)phenyl]-2-oxobenzo[h][1,6]naphthyridin-1-yl]-2-methylphenyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24N4O4S/c1-4-27(34)31-26-16-23(12-5-18(26)2)33-28(35)14-9-21-17-30-25-13-8-20(15-24(25)29(21)33)19-6-10-22(11-7-19)32-38(3,36)37/h4-17,32H,1H2,2-3H3,(H,31,34) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFMJNHNUOVADRW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C=CC3=CN=C4C=CC(=CC4=C32)C5=CC=C(C=C5)NS(=O)(=O)C)NC(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


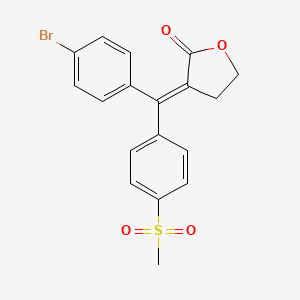
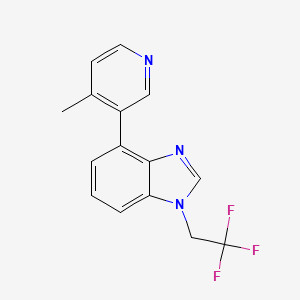
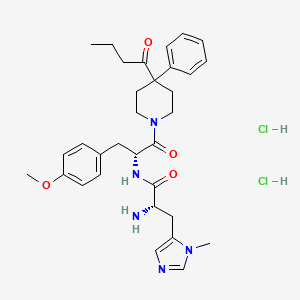
![4-[2-(2-carbamimidoyl-6,6a,7,11b-tetrahydro-5H-indeno[2,1-c]quinolin-6-yl)-5-hydroxy-4-methoxyphenyl]benzoic acid](/img/structure/B606238.png)
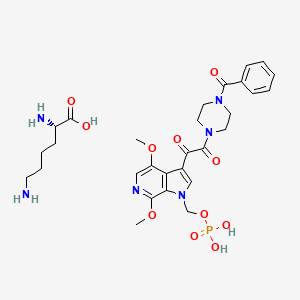
![5-Chloro-1-(1-cyclopropylethyl)-3-[2,6-dichloro-4-(trifluoromethyl)anilino]pyrazin-2-one](/img/structure/B606241.png)
